Increased Lipophilicity (clogP) Relative to the 2‑Methyl Analog Emorfazone
The calculated partition coefficient (clogP) of the target compound is 1.92, compared to 1.46 for emorfazone (2‑methyl analog), representing a 0.46 log unit increase [1]. This difference is driven by the additional methylene group in the isopropyl substituent. In the context of CNS drug design, a clogP shift of this magnitude can significantly influence blood–brain barrier permeability and non‑specific tissue binding [2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.92 |
| Comparator Or Baseline | Emorfazone (4‑ethoxy‑2‑methyl‑5‑morpholino‑3(2H)‑pyridazinone): clogP = 1.46 |
| Quantified Difference | ΔclogP = +0.46 log units (≈ 2.9‑fold higher lipophilicity) |
| Conditions | clogP calculated using ChemAxon algorithm; values sourced from DrugBank (emorfazone) and Chemsrc (target compound) |
Why This Matters
Higher lipophilicity may improve membrane penetration but also increase metabolic clearance; therefore, the isopropyl analog cannot substitute the methyl analog in ADME‑sensitive assays without recalibration.
- [1] Emorfazone – DrugBank. Predicted logP = 1.46. https://go.drugbank.com/drugs/DB09262 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541‑553. doi:10.1602/neurorx.2.4.541 View Source
